1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its trifluorobutane-1,3-dione moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 2,5-dimethylfuran with a trifluorobutane-1,3-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione moiety to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted furans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluorobutane-1,3-dione moiety can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylfuran-3-yl)ethanone: Similar structure but lacks the trifluorobutane-1,3-dione moiety.
2,5-Dimethylfuran: A simpler compound with only the furan ring and methyl groups.
1-(2,5-Dimethylfuran-3-yl)-3-phenylprop-2-en-1-one: Contains a phenylprop-2-en-1-one moiety instead of trifluorobutane-1,3-dione.
Uniqueness
1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the trifluorobutane-1,3-dione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-5-3-7(6(2)16-5)8(14)4-9(15)10(11,12)13/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOMEGVDWHEJTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292128 | |
Record name | 1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578-29-0 | |
Record name | 1-(2,5-Dimethyl-3-furanyl)-4,4,4-trifluoro-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC80405 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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